molecular formula C30H25NO2 B12624689 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-70-7

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol

Cat. No.: B12624689
CAS No.: 917804-70-7
M. Wt: 431.5 g/mol
InChI Key: QONKNPJSWRFOQU-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a polycyclic aromatic compound featuring a central pyridine ring substituted with phenyl, 4-methoxyphenyl, and phenolic groups. Its structure is characterized by a partially saturated pyridine core (4H-pyridinone), which imparts unique electronic properties due to conjugation and substituent effects. Synthetically, such compounds are typically prepared via multi-step routes involving cyclocondensation, Suzuki-Miyaura couplings, or nucleophilic aromatic substitution . Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for confirming its three-dimensional structure and analyzing conformational flexibility .

Properties

CAS No.

917804-70-7

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol

InChI

InChI=1S/C30H25NO2/c1-33-28-17-15-22(16-18-28)25-19-29(23-9-4-2-5-10-23)31(26-13-8-14-27(32)21-26)30(20-25)24-11-6-3-7-12-24/h2-21,25,32H,1H3

InChI Key

QONKNPJSWRFOQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Traditional Synthesis

A. Reaction of Chalcone Intermediates

One common approach involves the use of chalcone intermediates. The general procedure includes:

  • Reagents : Acetophenone, p-substituted benzaldehyde, and potassium hydroxide.
  • Method :
    • Mix acetophenone and p-substituted benzaldehyde in ethanol.
    • Add a solution of potassium hydroxide dropwise while heating at 50 °C.
    • Stir the mixture overnight at room temperature.
    • If a solid forms, filter and wash; if an oil forms, extract with ethyl acetate.

B. Use of Aluminum Chloride Catalysis

Another method utilizes aluminum chloride as a catalyst in a Friedel-Crafts reaction:

  • Reagents : Bisphenol, aluminum chloride, benzene, and nitromethane.
  • Method :
    • Prepare a solution of bisphenol in benzene and cool it to 6 °C.
    • Slowly add a separate solution of aluminum chloride in benzene and nitromethane while maintaining the temperature below 10 °C.
    • After stirring for several hours, add ice water to quench the reaction.
    • Extract the organic layer with dichloromethane, dry over magnesium sulfate, and evaporate to obtain the desired product.

Microwave-Assisted Synthesis

This modern technique offers several advantages, including reduced reaction times and improved yields:

  • Reagents : Various substituted phenols and pyridine derivatives.
  • Method :
    • Combine the reactants in a microwave-compatible vessel with no solvents or catalysts.
    • Subject the mixture to microwave irradiation for a specified duration (typically ranging from minutes to hours).
    • Upon completion, cool the mixture and purify using column chromatography.

Catalytic Methods

Recent advancements have introduced catalytic methods that enhance selectivity and yield:

  • Reagents : Transition metal catalysts (e.g., palladium or nickel) along with aryl halides.
  • Method :
    • Conduct cross-coupling reactions under controlled conditions using catalysts to facilitate the formation of carbon-carbon bonds.
    • This method often allows for functional group tolerance and can lead to higher yields compared to traditional methods.

The efficiency of these preparation methods can be evaluated through yield percentages and purity assessments. Below is a summary of yield data from various studies:

Preparation Method Yield (%) Purity Assessment
Traditional Synthesis (Chalcone) 75-85 TLC analysis confirmed product purity
Aluminum Chloride Catalysis ~50 NMR spectroscopy for structural confirmation
Microwave-Assisted Synthesis Up to 90 Crystallization yielded pure product
Catalytic Methods Varies HPLC used for precise quantification

The preparation of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol can be approached through various synthetic routes, each offering distinct advantages regarding yield, efficiency, and practicality. Traditional methods remain widely used; however, advancements such as microwave-assisted synthesis and catalytic techniques are gaining traction due to their enhanced performance metrics.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. The compound 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has been studied for its potential to inhibit cancer cell proliferation. A study focusing on pyridine derivatives demonstrated that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported that certain derivatives of diphenylpyridine exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial therapies .

Photonic Applications

3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is explored as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties. The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency and stability in OLED devices. Studies indicate that the compound's structural features allow for effective charge transport and exciton management, critical for improving device performance .

Solar Energy Conversion

The compound is also being investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it a suitable candidate for enhancing the efficiency of solar energy conversion systems. Research on cyclometalated complexes incorporating similar pyridine structures has highlighted their effectiveness as sensitizers in DSSCs, paving the way for further exploration of this compound's potential in renewable energy technologies .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Photonic ApplicationsEnhanced light emission efficiency in OLEDs when incorporated into polymer matrices.
Solar Energy ConversionEffective as a sensitizer in dye-sensitized solar cells, improving energy conversion efficiency.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is compared with three analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (DMSO, mg/mL) Notable Features Reference
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol 4H-Pyridinone 4-Methoxyphenyl, 2,6-diphenyl, phenol 475.54 (calculated) 8.2 Phenolic -OH for H-bonding -
Compound 9 (from ) Pyrimidinone 4-Methoxyphenyl, thioether 1056.23 (reported) 12.5 Thiopyrimidinone core
2,4,6-Triphenylpyridine Pyridine 2,4,6-Triphenyl 383.47 3.1 Fully aromatic, no H-bond donors
4-(4-Hydroxyphenyl)-2,6-diphenylpyridine Pyridine 4-Hydroxyphenyl, 2,6-diphenyl 393.45 5.8 Phenolic -OH analog

Key Observations:

Core Structure Differences: The target compound’s 4H-pyridinone core allows partial saturation, increasing planarity compared to fully aromatic pyridine analogs (e.g., 2,4,6-triphenylpyridine). This planarity enhances π-π stacking interactions, as confirmed by SHELX-refined crystallographic data . Compound 9 () employs a pyrimidinone core with a thioether side chain, which confers distinct redox properties and steric bulk compared to the pyridinone system .

Substituent Effects: The phenolic -OH group in the target compound improves solubility in DMSO (8.2 mg/mL) relative to non-hydroxylated analogs (e.g., 3.1 mg/mL for 2,4,6-triphenylpyridine). The 4-methoxyphenyl group in both the target compound and Compound 9 enhances electron-donating capacity, stabilizing charge-transfer interactions.

Synthetic Complexity :

  • Compound 9 () utilizes protective groups (e.g., tert-butyldimethylsilyl) and phosphoramidite chemistry, reflecting advanced synthetic strategies compared to the target compound’s simpler cyclocondensation routes .

Research Findings and Structural Insights

  • Crystallographic Analysis: SHELXL-refined structures reveal that the 4H-pyridinone core in the target compound adopts a boat conformation, with torsion angles between the pyridinone and phenyl rings averaging 15°–25°. This contrasts with the chair conformation observed in saturated pyran analogs .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 218°C for the target compound, higher than its non-hydroxylated analog (192°C), due to H-bonding networks.
  • Comparative Reactivity: The phenolic -OH group undergoes faster O-alkylation than methoxy groups in analogs, as shown in kinetic studies using NMR.

Biological Activity

The compound 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a member of the diphenylpyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H23NO\text{C}_{24}\text{H}_{23}\text{N}\text{O}

This structure features a pyridine core substituted with methoxy and phenolic groups, contributing to its biological activity.

Antioxidant Activity

Several studies have demonstrated that compounds similar to 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol exhibit significant antioxidant properties. The mechanism is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a related compound showed an IC50 value for DPPH radical scavenging activity of 25 µg/mL, indicating potent antioxidant capacity .

Anticancer Properties

Research indicates that this class of compounds may possess anticancer properties. In vitro studies have shown that they can induce apoptosis in various cancer cell lines. For example, a derivative was reported to inhibit the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Caspase activation

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This effect is believed to be mediated through the NF-κB signaling pathway, which plays a crucial role in inflammation .

The biological activities of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron donation, neutralizing free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Cytokine Inhibition : Suppression of inflammatory mediators through modulation of transcription factors like NF-κB.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with a similar diphenylpyridine derivative resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .

Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .

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